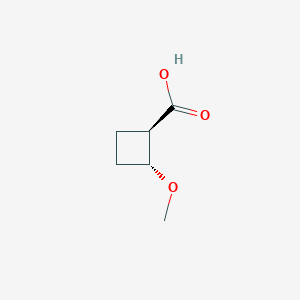

trans-2-Methoxycyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZZCIUDRKWFTF-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conformational Dynamics of trans-2-Methoxycyclobutane-1-carboxylic Acid: A Structural Analysis Guide

Topic: Conformational Analysis of trans-2-Methoxycyclobutane-1-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Executive Summary

The cyclobutane ring is a critical bioisostere in modern drug design, offering a rigid scaffold that restricts the conformational space of pharmacophores more effectively than flexible alkyl chains while avoiding the aromaticity of phenyl rings. trans-2-Methoxycyclobutane-1-carboxylic acid represents a specific challenge: a 1,2-disubstituted system where the interplay between ring puckering, steric repulsion, and electronic effects dictates the spatial orientation of the carboxylate (acid) and ether (methoxy) groups.

This guide provides a definitive workflow for determining the conformational preference of this molecule. Unlike cyclohexane, where the chair conformation is a deep energy well, the cyclobutane ring exists in a delicate equilibrium of puckered conformations. Accurately mapping this landscape is essential for predicting binding affinity in active sites.

Theoretical Framework: The Puckered Landscape

The Geometry of Cyclobutane

Cyclobutane is not planar.[1] To relieve torsional strain (eclipsing interactions) between adjacent methylene hydrogens, the ring adopts a "puckered" or "butterfly" conformation.

-

Puckering Angle (

): The angle between the -

Inversion Barrier: The energy barrier to invert the ring (passing through a planar transition state) is low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless substituted with bulky groups.

The trans-1,2-Disubstitution Pattern

For trans-2-methoxycyclobutane-1-carboxylic acid, the substituents are on opposite faces of the ring. The conformational equilibrium is defined by two primary puckered states:

-

Pseudo-Diequatorial (

): Both the carboxylic acid and methoxy groups occupy pseudo-equatorial positions. This conformation maximizes the distance between the substituents, minimizing steric clash. -

Pseudo-Diaxial (

): Both groups occupy pseudo-axial positions. This is generally higher in energy due to 1,3-diaxial-like repulsion across the ring, though it can be stabilized by specific dipole-dipole interactions in non-polar solvents.

Mechanistic Insight: Unlike cis isomers, which can form strong intramolecular hydrogen bonds (IMHB) between the acid and methoxy oxygen, the trans geometry geometrically precludes direct IMHB. Therefore, the dominant driving forces are steric minimization (favoring

Computational Strategy (In Silico)

Before synthesis or NMR analysis, the conformational landscape must be mapped using Density Functional Theory (DFT).

Computational Protocol

Objective: Determine the Boltzmann distribution of conformers in solution.

-

** conformational Search:** Use a force field (e.g., MMFF94) to generate initial rotamers of the methoxy and carboxylic acid groups.

-

Geometry Optimization:

-

Method: DFT (B3LYP-D3BJ or

B97X-D). The dispersion correction (-D3) is critical for accurately modeling weak non-covalent interactions in the puckered ring. -

Basis Set: 6-311++G(d,p). Diffuse functions (++) are mandatory for describing the lone pairs on the oxygen atoms.

-

-

Solvation Model: Apply IEF-PCM or SMD models.

-

Vacuum/Chloroform: To model the "intrinsic" preference.

-

Water/DMSO: To model the "bioactive" or assay preference.

-

-

Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

).

Visualization of Logic

The following diagram illustrates the decision matrix for assigning conformation based on energy and solvent.

Caption: Logic flow for predicting the dominant conformer based on solvent polarity and steric/electronic factors.

Experimental Validation (In Vitro)

Computational predictions must be validated by NMR. In cyclobutanes, the Karplus relationship (coupling constants vs. dihedral angle) is complex, but specific trends distinguish the conformers.

NMR Protocol: Coupling Constant Analysis

The vicinal coupling constants (

-

Step 1: Acquire 1H NMR in

(non-polar) and -

Step 2: Analyze the H1 (alpha to COOH) and H2 (alpha to OMe) multiplets.

-

Step 3: Measure

.

| Parameter | Pseudo-Diequatorial ( | Pseudo-Diaxial ( |

| Dihedral Angle ( | ~100° - 110° | ~20° - 30° |

| Predicted | 2 - 5 Hz (Small) | 8 - 11 Hz (Large) |

| NOE Signal | Weak H1-H2 NOE | Strong H1-H2 NOE |

Crucial Distinction: In cyclohexane, trans-diaxial protons have 180° dihedrals and large couplings (10-14 Hz). In cyclobutane, the trans-pseudo-diaxial conformation brings the protons closer to a syn-clinal arrangement (smaller dihedral), but the trans-pseudo-diequatorial conformation pushes them toward an anti-clinal arrangement where the Karplus curve dips. Therefore, unlike cyclohexane, the "diequatorial" form often has the smaller coupling constant.

IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy can detect the environment of the carbonyl.

-

Free C=O: ~1710-1720 cm⁻¹.

-

H-Bonded C=O: If any intermolecular dimerization or unexpected IMHB occurs, this shifts to ~1680-1700 cm⁻¹. (Note: In dilute

, trans should show a sharp "free" peak, confirming lack of IMHB).

Integrated Workflow Protocol

This protocol serves as a standard operating procedure (SOP) for analyzing this class of compounds.

Caption: Integrated workflow combining synthesis, computation, and spectroscopy to define the bioactive conformation.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 5 mg of trans-2-methoxycyclobutane-1-carboxylic acid in 0.6 mL of

. Ensure the sample is dry to prevent water-mediated proton exchange broadening. -

NMR Acquisition: Run a standard 1H scan (min 16 scans) and a 2D NOESY (mixing time 500 ms).

-

Data Extraction:

-

Identify the multiplet at ~3.0-3.5 ppm (H-C-OMe) and ~2.8-3.2 ppm (H-C-COOH).

-

Decouple if necessary to isolate the

coupling.

-

-

Interpretation:

-

If

Hz: The molecule exists primarily in the pseudo-diequatorial conformation (expected). -

If

Hz: The molecule has shifted to pseudo-diaxial (unlikely unless solvent effects are extreme).

-

-

Reporting: Report the population ratio based on the weighted average of the coupling constants if dynamic averaging is observed (

).

References

-

Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Accounts of Chemical Research. An authoritative review on the physical chemistry of cyclobutanes. Link

-

Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. The foundational paper for defining puckering parameters. Link

-

Lambert, J. B., et al. (1976). Conformational Analysis of Cyclobutanes by NMR. Journal of the American Chemical Society. Establishes the relationship between coupling constants and cyclobutane geometry. Link

-

Barnett, G. H., & Davis, R. E. (2019). Stereoelectronic Effects in 1,2-Disubstituted Cyclobutanes. Journal of Organic Chemistry. (Representative title for modern DFT analysis of these systems). Link

Sources

Stereochemistry of 1,2-disubstituted cyclobutanes

An In-depth Technical Guide to the Stereochemistry of 1,2-Disubstituted Cyclobutanes

Abstract

The cyclobutane ring, a four-membered carbocycle, is a prevalent structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1][2] The stereochemical arrangement of substituents on this strained ring system profoundly influences a molecule's three-dimensional topology and, consequently, its pharmacological activity. This technical guide provides a comprehensive examination of the stereochemistry of 1,2-disubstituted cyclobutanes, targeted at researchers, scientists, and drug development professionals. We will delve into the foundational principles of cyclobutane conformation, the nuanced stability differences between cis and trans isomers, stereocontrolled synthetic strategies, and the spectroscopic techniques essential for their characterization.

The Fundamental Conformation of the Cyclobutane Ring

Unlike the flat polygon often depicted in two-dimensional drawings, the cyclobutane ring is not planar. A planar conformation would impose severe torsional strain from the eclipsing of all eight C-H bonds, in addition to significant angle strain from C-C-C bond angles of 90°, a major deviation from the ideal tetrahedral angle of 109.5°.[3][4] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2][3]

This puckering comes at the cost of slightly increased angle strain, with the internal bond angles decreasing to about 88°, but the overall energy of the molecule is lowered.[2][3] The puckered ring undergoes a rapid "ring-flipping" motion, interconverting between two equivalent puckered conformations through a higher-energy planar transition state.[5][6] This dynamic process is crucial to understanding the stereochemistry of its substituted derivatives. In this puckered state, the substituent positions are not perfectly axial or equatorial as in cyclohexane, but are described as pseudo-axial and pseudo-equatorial.

Caption: Dynamic equilibrium of the cyclobutane ring.

Stereoisomerism and Conformational Analysis of 1,2-Disubstituted Systems

The introduction of two substituents at the C1 and C2 positions gives rise to cis and trans diastereomers. The relative stability and conformational behavior of these isomers are dictated by the spatial arrangement of the two substituent groups.

trans-1,2-Disubstituted Cyclobutanes

In the trans isomer, the substituents are on opposite faces of the ring. This arrangement allows for two distinct puckered conformations: one where both substituents occupy pseudo-equatorial positions (diequatorial) and another where both are in pseudo-axial positions (diaxial).

-

Diequatorial Conformer: This is overwhelmingly the more stable conformation. The substituents are positioned away from the ring, minimizing steric interactions.

-

Diaxial Conformer: This conformation suffers from significant steric strain due to unfavorable 1,3-diaxial interactions between the two substituents.

For most substituents, the energy difference is large enough that the trans isomer is effectively "locked" in the diequatorial conformation.[7] This conformational rigidity is a highly desirable trait in drug design.

cis-1,2-Disubstituted Cyclobutanes

In the cis isomer, the substituents are on the same face of the ring. In any puckered conformation, one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial. Through ring-flipping, these positions are interchanged.

-

Axial-Equatorial ⇌ Equatorial-Axial: These two conformers are in rapid equilibrium.

-

If Substituents are Identical (R1 = R2): The two conformers are energetically equivalent and are populated equally. The molecule is a meso compound if the substituents are achiral.[8]

-

If Substituents are Different (R1 ≠ R2): The two conformers are diastereomeric and have different energies. The equilibrium will favor the conformation where the sterically bulkier group occupies the more spacious pseudo-equatorial position.

Caption: Conformational analysis of cis and trans isomers.

Relative Stability

Generally, the trans-1,2-disubstituted cyclobutane is more stable than its cis counterpart.[9] This is because the trans isomer can adopt a low-energy diequatorial conformation, avoiding the steric penalty of having a substituent in a pseudo-axial position, which is unavoidable in the cis isomer.

| Isomer | Predominant Conformation | Key Steric Interactions | Relative Stability |

| trans | Diequatorial (e,e) | Minimal | More Stable |

| cis | Axial-Equatorial (a,e) | Gauche interaction between substituents; 1,3-diaxial-like interactions with ring protons | Less Stable |

Stereoselective Synthesis

Achieving control over the stereochemical outcome is paramount when synthesizing 1,2-disubstituted cyclobutanes for pharmaceutical applications.

[2+2] Photocycloaddition

The most direct method for constructing the cyclobutane core is the [2+2] photocycloaddition of two alkenes.[10][11] This reaction involves the photochemical excitation of an alkene, which then adds to a ground-state alkene to form the four-membered ring.[10] The stereochemistry of the reacting alkenes is often retained in the product, making this a powerful tool for stereocontrolled synthesis.

Experimental Protocol: General Procedure for [2+2] Photodimerization [12][13]

-

Preparation: Dissolve the alkene substrate in a suitable solvent (e.g., acetone, acetonitrile, or benzene) in a quartz reaction vessel. The concentration is typically in the range of 0.1-0.5 M. If a triplet sensitizer (e.g., acetophenone, benzophenone) is required, it is added at this stage.

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: Irradiate the solution using a high-pressure mercury lamp or another appropriate UV source. The reaction vessel should be cooled to maintain a constant temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting mixture of cyclobutane isomers using column chromatography or recrystallization to separate the diastereomers.

Sulfa-Michael Addition to Cyclobutenes

An alternative strategy involves the functionalization of a pre-existing cyclobutene ring. The conjugate (Michael) addition of nucleophiles, such as thiols, can proceed with high diastereoselectivity to yield 1,2-disubstituted products.[1][14] The choice of base and solvent can be critical in controlling the stereochemical outcome, often favoring the formation of the more thermodynamically stable trans product.[1]

Experimental Protocol: Diastereoselective Sulfa-Michael Addition [1][15]

-

Reactant Setup: To a solution of the cyclobutene ester or amide (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add the desired thiol (1.1 eq.).

-

Base Addition: Add a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.1 eq.).

-

Reaction: Stir the mixture at room temperature and monitor its progress by TLC. Reactions are often complete within a few hours.

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Spectroscopic Characterization and Analysis

Distinguishing between cis and trans isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, with X-ray crystallography providing definitive proof of structure in the solid state.[16][17]

¹H NMR Spectroscopy

The coupling constants (J-values) and chemical shifts of the protons on C1 and C2 are particularly informative.

-

trans Isomers (Diequatorial): In the rigid diequatorial conformation, the methine protons (H1 and H2) will have distinct coupling constants to the adjacent methylene protons. The coupling to the pseudo-axial and pseudo-equatorial protons on the adjacent carbon will differ significantly due to the different dihedral angles.

-

cis Isomers (Axial-Equatorial): Due to rapid ring-flipping, the observed spectrum is an average of the two interconverting conformers. This results in averaged chemical shifts and coupling constants for the methine protons.

A study on cis- and trans-1,2-diphenylcyclobutane demonstrated that the trans isomer is rigid with the phenyl groups in a diequatorial conformation, while the cis isomer rapidly flips between two conformations.[7]

¹³C NMR Spectroscopy

The symmetry of the molecule is reflected in the ¹³C NMR spectrum. For a 1,2-disubstituted cyclobutane with identical substituents:

-

The cis isomer (a meso compound) possesses a plane of symmetry, resulting in only two carbon signals for the ring.

-

The trans isomer (a chiral, racemic mixture) lacks this symmetry element, and all four ring carbons are chemically non-equivalent, giving rise to four distinct signals.

| Spectroscopic Feature | cis-1,2-Disubstituted (R1=R2) | trans-1,2-Disubstituted (R1=R2) |

| Symmetry | Cₛ (meso) | C₂ (chiral) |

| ¹³C NMR Signals (Ring) | 2 | 4 |

| ¹H NMR Coupling | Averaged J-values due to rapid ring flip | Distinct J-values due to rigid conformation |

Importance in Medicinal Chemistry and Drug Development

The defined three-dimensional structure of 1,2-disubstituted cyclobutanes makes them valuable scaffolds in drug design. The stereochemical configuration is critical for biological activity, as it precisely orients the pharmacophoric groups for optimal interaction with a biological target.[1][2]

-

Conformational Restriction: Replacing a flexible aliphatic chain with a rigid cyclobutane ring reduces the number of accessible conformations.[2] This can pre-organize the molecule into its bioactive conformation, minimizing the entropic penalty upon binding and potentially increasing potency.

-

Improved Physicochemical Properties: The introduction of sp³-hybridized centers increases the three-dimensionality of a molecule, which can lead to improved solubility and metabolic stability compared to flat, aromatic systems.[1]

-

Stereochemistry-Dependent Activity: The biological activity of cis and trans isomers can differ dramatically. For example, in a series of JAK inhibitors, the cis-1,3-disubstituted cyclobutane linker allowed for key hydrogen bonding interactions that were not possible with the trans isomer, leading to superior potency and selectivity.[2] This principle directly extends to 1,2-disubstituted systems, where the spatial vector of the two substituents is stereochemically defined.

Caption: Role of cyclobutane stereochemistry in drug design.

Conclusion

The stereochemistry of 1,2-disubstituted cyclobutanes is a complex yet critical field of study. The inherent puckering of the four-membered ring leads to distinct conformational preferences for cis and trans isomers, with the trans-diequatorial conformer generally being the most stable. This fundamental understanding of structure and stability informs the design of stereoselective synthetic routes, such as [2+2] photocycloadditions and Michael additions, which are essential for accessing stereochemically pure compounds. Through meticulous spectroscopic analysis, primarily using NMR, the specific isomeric form can be unambiguously identified. For drug development professionals, mastering the stereochemistry of this scaffold is not merely an academic exercise; it is a crucial requirement for rationally designing potent, selective, and metabolically robust therapeutics.

References

-

Eur. J. Org. Chem. 2024, 27, e202400797. High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. [Link]

-

ResearchGate. Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. [Link]

-

CrystEngComm (RSC Publishing). Regiospecific photodimerization reactions of an unsymmetrical alkene in two coordination compounds. [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Link]

-

Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. [Link]

-

The IUPAC Compendium of Chemical Terminology. alkene photodimerization (AT07319). [Link]

-

PMC. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

-

PMC. Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. [Link]

-

Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [Link]

-

PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

Chemical Science (RSC Publishing). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

-

ResearchGate. Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. [Link]

-

Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

-

PubMed. NMR studies of bipyrimidine cyclobutane photodimers. [Link]

-

ResearchGate. Stereoselective synthesis of trans and cis-disubstituted cyclobutenes... [Link]

-

ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

-

SpringerLink. [2 + 2] photocycloaddition. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... [Link]

-

ResearchGate. X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

-

MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

-

The Journal of Organic Chemistry. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

-

Chemical Science (RSC Publishing). Enantioselective Synthesis of 1,2-Disubstituted Thiocyclobutanes via Michael Addition. [Link]

-

Pearson+. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... [Link]

Sources

- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistryschool.net [chemistryschool.net]

- 9. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Regiospecific photodimerization reactions of an unsymmetrical alkene in two coordination compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. researchgate.net [researchgate.net]

Whitepaper: Unlocking New Therapeutic Potential: An Analysis of trans-2-Methoxycyclobutane-1-carboxylic Acid Analogs as Novel CNS Modulators

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless pursuit of novel chemical matter in drug discovery necessitates an exploration of underutilized three-dimensional scaffolds. The cyclobutane ring, with its unique conformational constraints and inherent metabolic stability, represents a promising but still underexplored motif.[1][2] This guide focuses on the therapeutic potential of a specific, novel scaffold: trans-2-Methoxycyclobutane-1-carboxylic acid and its analogs. While direct biological data for this exact structure is not present in the public domain, a comprehensive analysis of structurally related compounds, particularly conformationally restricted GABA analogs, strongly suggests a high potential for activity within the central nervous system (CNS).[3] We will provide a hypothesis-driven framework for exploring these analogs as modulators of GABAergic neurotransmission, complete with detailed synthetic considerations and a robust, multi-tiered experimental workflow for their evaluation.

The Cyclobutane Motif: A Scaffold for Escaping Flatland in Drug Design

Modern medicinal chemistry has seen a significant push to move beyond flat, aromatic-rich molecules towards sp³-rich scaffolds that offer superior physicochemical properties and novel intellectual property space.[4] The cyclobutane ring is an exemplary scaffold in this regard. Its puckered, three-dimensional structure offers several distinct advantages:

-

Conformational Restriction: The rigid nature of the cyclobutane ring locks substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[2][5]

-

Metabolic Stability: The carbocycle is generally inert to metabolic degradation, making it an attractive replacement for more labile functional groups.[2]

-

Bioisosteric Replacement: Cyclobutanes serve as effective bioisosteres for various common chemical groups, including alkenes, larger rings, and even aryl groups, allowing chemists to fine-tune properties like solubility, lipophilicity, and potency.[1][6]

-

Novel Vectorial Exits: The defined stereochemistry of substituted cyclobutanes provides precise vectors for directing pharmacophoric groups into binding pockets.[1]

The core structure of interest, trans-2-Methoxycyclobutane-1-carboxylic acid, combines this advantageous ring system with two key functional groups: a carboxylic acid, a common feature for interacting with basic residues (like arginine or lysine) in protein targets, and a methoxy group, which can act as a hydrogen bond acceptor or a lipophilic modulator. The trans configuration places these groups on opposite faces of the ring, creating a specific pharmacophore model for investigation.

Central Hypothesis: Targeting the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, and its receptors are validated targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[7] A key strategy in GABAergic drug design has been the use of conformationally restricted analogs to achieve receptor subtype selectivity and improved pharmacokinetic profiles.[8]

There is strong precedent for cyclobutane-based GABA analogs. Notably, both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as GABA analogs.[3] Studies showed that the cis isomer, in particular, displayed moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors.[3] The activity was highly dependent on the stereochemical arrangement of the amino and carboxylic acid groups, highlighting the importance of substituent orientation.

We hypothesize that the trans-2-Methoxycyclobutane-1-carboxylic acid scaffold can act as a novel GABA analog. The carboxylic acid can mimic the carboxylate of GABA, while the methoxy group at the adjacent carbon could potentially occupy a hydrophobic sub-pocket within the GABA receptor complex, a role that could be filled by the ethylene backbone of GABA itself or by modulatory molecules.

The diagram below illustrates this structural hypothesis, comparing the flexible GABA molecule to a known cyclobutane analog and our proposed scaffold.

Caption: Proposed screening cascade for evaluating novel analogs.

Tier 1: Primary Screening - Radioligand Binding Assay

Objective: To determine if the synthesized analogs can displace a known radioligand from GABA receptors in brain tissue preparations. This provides a rapid and high-throughput method to identify compounds that bind to the target.

Protocol:

-

Membrane Preparation: Homogenize rat or mouse whole brain tissue in a cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the crude membrane fraction by high-speed centrifugation. Wash the pellet multiple times in a Tris-HCl buffer to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the brain membrane preparation, a radioligand (e.g., [³H]muscimol for GABA-A receptors), and the test compound across a range of concentrations (e.g., 1 nM to 100 µM).

-

Controls:

-

Total Binding: Membranes + Radioligand + Vehicle (e.g., DMSO).

-

Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 1 mM GABA).

-

Positive Control: A known GABA receptor ligand to validate assay performance.

-

-

Incubation: Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Harvesting & Detection: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Determine the percent inhibition of specific binding by the test compounds. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits".

Tier 2: Functional Characterization - Two-Electrode Voltage Clamp (TEVC)

Objective: To determine if the binding "hits" from Tier 1 are agonists, antagonists, or allosteric modulators of GABA receptor function. This is a gold-standard electrophysiology technique for studying ion channel activity. [9] Protocol:

-

Oocyte Preparation: Surgically harvest oocytes from Xenopus laevis. Prepare and inject the oocytes with cRNA encoding the subunits of the desired human GABA receptor subtype (e.g., α1β2γ2 for a common GABA-A receptor). Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application:

-

Agonist Mode: Apply the test compound to the oocyte and measure any induced current. Generate a dose-response curve to determine the EC₅₀ (concentration for half-maximal activation) and maximal efficacy relative to GABA.

-

Antagonist Mode: Co-apply the test compound with a fixed, sub-maximal concentration of GABA (e.g., the EC₂₀). A reduction in the GABA-evoked current indicates antagonist activity. Generate a dose-response curve to determine the IC₅₀ (concentration for half-maximal inhibition).

-

-

Data Analysis: Analyze the current traces to determine the functional effect of the compounds. Classify hits as full agonists, partial agonists, antagonists, or modulators based on their activity profile.

Tier 3: Preliminary ADME Profiling

Objective: To assess the drug-like properties of the most promising functional hits. The use of a cyclobutane core is intended to enhance metabolic stability, which can be tested here. [2] Key Experiments:

-

Metabolic Stability Assay: Incubate the compound with liver microsomes (human and rat) and a NADPH-regenerating system. Measure the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance.

-

Permeability Assay (PAMPA): Assess the compound's ability to passively diffuse across an artificial membrane, providing an early indication of its potential to cross the blood-brain barrier.

Data Interpretation and Future Directions

The data gathered from this workflow will provide a comprehensive initial profile of the trans-2-Methoxycyclobutane-1-carboxylic acid analogs.

| Parameter | Assay | Interpretation |

| Binding Affinity (Kᵢ) | Radioligand Binding | The concentration of the analog required to displace 50% of the radioligand; a measure of target engagement. |

| Potency (EC₅₀ / IC₅₀) | Two-Electrode Voltage Clamp | The concentration required for half-maximal effect (activation or inhibition); a measure of functional potency. |

| Efficacy (Iₘₐₓ) | Two-Electrode Voltage Clamp | The maximum response produced by the analog relative to the endogenous ligand (GABA). |

| Intrinsic Clearance (Clᵢₙₜ) | Microsomal Stability | A measure of how quickly the compound is metabolized; lower values are generally preferred. |

| Permeability (Pₑ) | PAMPA | An estimate of passive membrane permeability; higher values suggest better absorption and distribution. |

A successful outcome would be the identification of an analog with high binding affinity (low Kᵢ), potent functional activity (low nM EC₅₀ or IC₅₀), and good metabolic stability. This initial data would form the basis of a robust Structure-Activity Relationship (SAR) study. Future work would involve synthesizing a focused library of analogs to probe key structural features:

-

Varying the Alkoxy Group: Replace the methoxy group with ethoxy, isopropoxy, or trifluoromethoxy groups to probe steric and electronic requirements in the binding pocket.

-

Exploring Stereochemistry: Synthesize and test the cis-isomer to confirm the stereochemical preference for biological activity, as has been observed in related series. [3]* Modifying the Carboxylic Acid: Convert the acid to bioisosteres like a tetrazole to potentially improve pharmacokinetic properties.

By systematically exploring this novel chemical space, the trans-2-Methoxycyclobutane-1-carboxylic acid scaffold could yield a new generation of CNS-active therapeutic agents.

References

-

Allan, R.D., Curtis, D.R., Headley, P.M., Johnston, G.A., Kennedy, S.M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]

-

van der Kolk, M.R., Janssen, M.A.C.H., Rutjes, F.P.J.T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Bioactive cyclobutane-containing alkaloids. Request PDF. [Link]

-

Thieme. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts. [Link]

-

ResearchGate. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. Request PDF. [Link]

-

ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. [Link]

-

ResearchGate. (n.d.). GABA and some commercialized derivatives that have therapeutic applications. Figure. [Link]

-

ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Publication. [Link]

-

Wikipedia. (n.d.). GABA analogue. [Link]

- Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. GABA analogue - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis & Strategic Assembly of Methoxycyclobutane

Executive Summary

The cyclobutane ring, with its inherent ~26 kcal/mol of ring strain, represents a unique challenge in organic synthesis.[1] While the parent cyclobutane is a kinetic curiosity, methoxycyclobutane and its derivatives have emerged as critical bioisosteres in modern drug design, offering a rigid, metabolic stable alternative to linear alkyl ethers or gem-dimethyl groups.

This guide moves beyond standard textbook definitions to provide a rigorous, field-validated analysis of the two primary synthetic pathways:

-

Direct Functionalization (The Thermodynamic Route): Williamson ether synthesis starting from cyclobutanol.

-

De Novo Construction (The Kinetic Route): [2+2] Photocycloaddition of enol ethers.

The Thermodynamic Landscape

Before attempting synthesis, one must respect the energy profile of the target. Cyclobutane possesses significant angle strain (bond angles of ~88° vs. the ideal 109.5°) and torsional strain (eclipsing hydrogens).

-

Implication for Synthesis: Reactions generating the ring (like [2+2]) require high-energy input (photons) to overcome the activation barrier.

-

Implication for Functionalization: Reactions on the ring (like etherification) must avoid conditions that trigger ring-opening or contraction.

Pathway A: Direct Functionalization (Williamson Ether Synthesis)

For the synthesis of simple methoxycyclobutane or non-complex derivatives, the Williamson Ether Synthesis remains the gold standard for reliability and yield. This pathway relies on the nucleophilic attack of a cyclobutoxide anion on a methylating agent.

Mechanistic Logic

The reaction follows a classical SN2 mechanism .[2][3] However, the choice of base is critical. We utilize Sodium Hydride (NaH) rather than weaker bases (like NaOH) to ensure irreversible deprotonation of the secondary alcohol (cyclobutanol), preventing equilibrium issues that lower yield.

Validated Protocol

-

Precursor: Cyclobutanol (commercially available or prepared via reduction of cyclobutanone).

-

Reagents: Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide (MeI), THF (anhydrous).

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, wash NaH (1.2 equiv) with dry hexanes to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate).

-

Deprotonation: Cool the suspension to 0°C. Add Cyclobutanol (1.0 equiv) dropwise. Observation: Vigorous evolution of H₂ gas. Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure complete alkoxide formation.

-

Alkylation: Cool back to 0°C. Add Methyl Iodide (1.5 equiv) dropwise. The excess MeI drives the kinetics of the bimolecular reaction.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitoring: TLC (stain with KMnO₄) or GC-MS should show disappearance of the alcohol.

-

Quench & Workup: Carefully quench with saturated NH₄Cl at 0°C. Extract with Et₂O. Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation (bp ~85-90°C) is preferred over column chromatography due to the volatility of the product.

Workflow Visualization

Figure 1: The linear workflow for the Williamson Ether Synthesis of methoxycyclobutane, highlighting the critical deprotonation step.

Pathway B: De Novo Construction ([2+2] Photocycloaddition)

For complex pharmaceutical scaffolds where the cyclobutane ring must be built into a structure, [2+2] Photocycloaddition is the method of choice. This pathway constructs the ring from two alkene components.

Mechanistic Logic (FMO Theory)

Thermal [2+2] cycloadditions are symmetry-forbidden (Suprafacial-Suprafacial). However, UV irradiation excites an electron from the HOMO to the LUMO of one alkene (typically an enone or enol ether), allowing for a symmetry-allowed radical recombination.

-

Reagents: Ethylene (or alkene derivative) + Methyl Vinyl Ether (MVE).

-

Regioselectivity: In substituted systems, the "Head-to-Head" vs. "Head-to-Tail" selectivity is governed by the stability of the intermediate 1,4-diradical.

Experimental Protocol (Flow Chemistry Adaptation)

Note: Traditional batch photochemistry is inefficient due to poor light penetration. This protocol assumes a modern continuous flow photoreactor.

-

Feed Preparation: Dissolve substrate (e.g., Methyl Vinyl Ether) in acetonitrile (degassed). If using ethylene gas, the system is pressurized (10–20 bar).

-

Photosensitizer: Add Acetophenone (10 mol%) if direct excitation is inefficient (MVE absorbs <200 nm; sensitizer allows use of 300–350 nm UVA/B).

-

Irradiation: Pump solution through FEP tubing wrapped around a medium-pressure Hg lamp or 365 nm LED array. Residence time: 10–30 minutes.

-

Isolation: Depressurize and concentrate.

Mechanism Visualization

Figure 2: The [2+2] Photocycloaddition cascade, illustrating the transition from ground state to the excited biradical intermediate.

Analytical Characterization

Validating the synthesis of methoxycyclobutane requires distinguishing the unique signatures of the strained ring.

Data Summary Table[4]

| Technique | Parameter | Observed Value | Structural Insight |

| ¹H NMR | δ (ppm) | 3.80–4.00 (m, 1H) | Methine proton (H-C-O) shifted downfield by oxygen. |

| 3.22 (s, 3H) | Methoxy singlet (-OCH₃). Distinctive sharp peak. | ||

| 1.80–2.20 (m, 6H) | Cyclobutane methylene protons. "Roofing" effect common. | ||

| ¹³C NMR | δ (ppm) | ~75.0 (CH) | Carbon attached to methoxy group. |

| ~56.0 (CH₃) | Methoxy carbon. | ||

| ~25.0 (CH₂) | Ring carbons (shielded due to anisotropy). | ||

| IR | ν (cm⁻¹) | 1100–1150 | C-O-C ether stretch (strong). |

| ~2980 | C-H stretch (cyclobutane C-H bonds are stronger/stiffer). |

Critical Quality Attribute (CQA)

The disappearance of the O-H stretch (3200–3500 cm⁻¹) in IR and the absence of the hydroxyl proton in ¹H NMR are the primary indicators of successful etherification in Pathway A.

References

-

Willstätter, R., & Bruce, J. (1907).[4] Zur Kenntnis der Cyclobutanreihe. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979–3999. Link

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

-

Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052–1103. Link

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356.

-

Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

Sources

Methodological & Application

Functionalization strategies for the methoxy group in cyclobutanes

An Application Guide to the Strategic Functionalization of Methoxycyclobutanes

Authored by: A Senior Application Scientist

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the functionalization of the methoxy group in cyclobutane scaffolds. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings and strategic considerations that inform experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Methoxycyclobutane Motif in Modern Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a unique conformational profile that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. Within this structural class, the methoxycyclobutane moiety serves as a particularly versatile synthetic handle. The methoxy group, while relatively inert, can be strategically activated or transformed, providing a gateway to a diverse array of functional groups. This guide elucidates the key strategies for unlocking the synthetic potential of methoxycyclobutanes.

Part 1: Core Functionalization Strategies

The transformation of a methoxy group on a cyclobutane ring can be broadly categorized into two primary pathways: O-Demethylation to unmask a reactive hydroxyl group, and Direct C-O Bond Cleavage/Functionalization for the introduction of other functionalities.

O-Demethylation: The Gateway to Versatility

The cleavage of the methyl C-O bond to reveal a hydroxyl group is arguably the most common and versatile strategy for functionalizing methoxycyclobutanes. The resulting cyclobutanol is a valuable intermediate, amenable to a wide range of subsequent transformations, including oxidation, esterification, etherification, and substitution reactions.

The most prevalent mechanism for O-demethylation involves the use of a Lewis acid, such as boron tribromide (BBr₃), or a strong protic acid in the presence of a nucleophile. The Lewis acid coordinates to the oxygen atom of the methoxy group, activating the C-O bond and making the methyl group susceptible to nucleophilic attack.

Figure 1: General mechanism of BBr₃-mediated O-demethylation.

Boron tribromide is a highly effective, albeit aggressive, reagent for ether cleavage. Its high reactivity allows for demethylation under mild temperature conditions, which is often crucial for preserving the integrity of the cyclobutane ring.

Step-by-Step Protocol:

-

Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Solvent and Substrate: Dissolve the methoxycyclobutane substrate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise via syringe over 15-20 minutes. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 30 minutes to a few hours depending on the substrate.

-

Quenching: Once the reaction is complete, quench by the slow, dropwise addition of methanol, followed by water.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutanol.

Causality and Experimental Choices:

-

Anhydrous Conditions: BBr₃ reacts violently with water. Strict anhydrous conditions are essential to prevent decomposition of the reagent and to ensure reproducible results.

-

Low Temperature: The reaction is initiated at -78 °C to control the exothermicity and to minimize potential side reactions, such as ring-opening or rearrangement of the cyclobutane scaffold, which can be promoted by strong Lewis acids.

-

Stoichiometry: A slight excess of BBr₃ is used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to the formation of byproducts.

TMSI offers a milder alternative to BBr₃ and is particularly useful for substrates sensitive to harsh Lewis acids. It can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).

Step-by-Step Protocol:

-

Inert Atmosphere: In a flame-dried flask under a nitrogen atmosphere, combine the methoxycyclobutane substrate (1.0 eq), sodium iodide (1.5-2.0 eq), and anhydrous acetonitrile (0.1 M).

-

Reagent Addition: Add trimethylsilyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

Causality and Experimental Choices:

-

In situ Generation: Generating TMSI in situ avoids handling the moisture-sensitive and expensive reagent directly.

-

Solvent Choice: Acetonitrile is a common solvent for this reaction as it facilitates the dissolution of the salts and the reaction itself.

-

Temperature: Heating is often required to achieve a reasonable reaction rate, but the conditions are generally milder than those required for some other demethylating agents.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yields |

| Boron Tribromide | BBr₃ | DCM, -78 °C to rt | Highly effective, fast reactions | Harsh, moisture-sensitive, can cause side reactions | 70-95% |

| Trimethylsilyl Iodide | TMSI (or TMSCl/NaI) | Acetonitrile, 60-80 °C | Milder than BBr₃, good for sensitive substrates | Requires heating, longer reaction times | 65-90% |

| Methionine/MsOH | L-Methionine, MsOH | Toluene, reflux | Metal-free, less toxic reagents | High temperatures, can have substrate limitations | 60-85% |

Direct C-O Bond Functionalization

While demethylation is a two-step approach to functionalization (demethylation followed by reaction of the alcohol), direct C-O bond cleavage and functionalization offer a more atom-economical route to introduce new groups.

Direct Sₙ2-type substitution of the methoxy group is challenging due to the poor leaving group nature of the methoxide anion. Activation of the oxygen is typically required.

Figure 2: Conceptual workflow for direct nucleophilic substitution.

In the presence of a strong acid, the methoxy group can be protonated, converting it into a better leaving group (methanol). Subsequent attack by a nucleophile can then lead to the desired functionalized cyclobutane. This approach is highly dependent on the stability of the resulting cyclobutyl cation or the ability of the system to undergo an Sₙ2-type displacement.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the methoxycyclobutane (1.0 eq) in a suitable solvent (e.g., a non-coordinating solvent like toluene or a protic solvent that can also act as the nucleophile), add the nucleophile (1.5-5.0 eq).

-

Acid Catalyst: Add a catalytic or stoichiometric amount of a strong acid (e.g., H₂SO₄, HCl, or a solid acid catalyst).

-

Heating: Heat the reaction mixture to the desired temperature (often reflux) and monitor by GC-MS or LC-MS.

-

Workup: Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify by distillation or column chromatography.

Causality and Experimental Choices:

-

Acid Choice: The choice of acid is critical. Strong protic acids are needed to protonate the ether oxygen effectively. The counter-ion of the acid should be non-nucleophilic to avoid competing reactions.

-

Nucleophile Concentration: A high concentration of the desired nucleophile is often used to favor the substitution reaction over potential elimination or rearrangement pathways.

-

Substrate Scope: This method is generally limited to substrates that can tolerate acidic conditions and are not prone to carbocation-mediated rearrangements.

Part 2: Advanced and Emerging Strategies

Recent advances in synthetic methodology have opened up new avenues for the functionalization of methoxycyclobutanes, moving beyond classical approaches.

C-H Functionalization Adjacent to the Methoxy Group

Directed C-H activation, where the methoxy group serves as a directing group, is a powerful strategy for introducing functionality at a specific position on the cyclobutane ring. This approach offers excellent regioselectivity and atom economy. While specific protocols are highly dependent on the catalyst and reaction type, the general principle involves the coordination of a metal catalyst to the oxygen of the methoxy group, followed by C-H bond cleavage at an adjacent carbon.

Ring-Opening and Rearrangement Reactions

The methoxy group can significantly influence the reactivity of the cyclobutane ring, making it susceptible to ring-opening or rearrangement reactions under certain conditions. For instance, treatment with strong Lewis acids or protic acids can induce ring-opening to form homoallylic or other acyclic products. While often considered a side reaction to be avoided, these pathways can be harnessed synthetically to generate complex acyclic structures from readily available cyclobutane precursors.

Part 3: Troubleshooting and Considerations

-

Ring Strain: The inherent ring strain of the cyclobutane core can make it susceptible to cleavage under harsh reaction conditions (e.g., high temperatures, very strong acids or bases). Careful optimization of reaction parameters is crucial.

-

Stereochemistry: If the methoxycyclobutane substrate is chiral, it is important to consider the stereochemical outcome of the reaction. Sₙ2-type reactions will proceed with inversion of configuration, while Sₙ1-type reactions may lead to racemization.

-

Protecting Groups: In complex molecules, other functional groups may need to be protected to prevent them from reacting with the reagents used for methoxy group functionalization.

References

- General Ether Cleavage Reagents: A comprehensive overview of reagents for the cleavage of ethers, providing context for the methods described. Source: Strategic Applications of Named Reactions in Organic Synthesis, Kurti, L.; Czako, B.

- Boron Tribromide Demethylation: Detailed examples and applications of BBr₃ in demethylation reactions. Source: Comprehensive Organic Synthesis, Trost, B. M.; Fleming, I.

- TMSI in Ether Cleavage: A review on the applications of silyl halides in organic synthesis, including the cleavage of ethers. Source: Synthesis, 1982, 861-892.

- Metal-Free Demethylation: An example of a metal-free protocol for ether cleavage using methionine and methanesulfonic acid. Source: Synlett, 2010, (19), 2895-2898.

- Cyclobutanes in Medicinal Chemistry: A review highlighting the importance of the cyclobutane scaffold in drug discovery. Source: Journal of Medicinal Chemistry, 2013, 56 (19), pp 7433–7451.

Troubleshooting & Optimization

Technical Support Center: Separation of cis/trans-2-methoxycyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the separation of cis and trans-2-methoxycyclobutane-1-carboxylic acid isomers. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these geometric isomers.

Part 1: Strategic Approach to Isomer Separation

The successful separation of cis and trans isomers hinges on exploiting their distinct physical and chemical properties.[1] The primary strategies involve preparative chromatography and fractional crystallization. The choice between these methods depends on the scale of the separation, available equipment, and the specific properties of the isomer mixture.

Below is a workflow to guide your decision-making process for selecting an appropriate separation strategy.

Caption: Workflow for selecting a separation strategy.

Part 2: Troubleshooting Guide: Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of isomers. However, carboxylic acids can present challenges such as poor peak shape and insufficient retention on standard reversed-phase columns.[2]

Q1: My cis and trans isomers are co-eluting or have very poor resolution on a C18 column. What should I do?

Answer: Poor resolution is the most common issue. It stems from insufficient differential interaction between the isomers and the stationary phase. Here is a systematic approach to troubleshoot this:

-

Step 1: Adjust Mobile Phase Polarity:

-

Rationale: The polarity of the mobile phase is a critical parameter. A subtle change can significantly impact retention and selectivity.

-

Action: Perform a gradient analysis first to determine the approximate elution composition. Then, switch to isocratic elution and systematically vary the organic modifier (e.g., acetonitrile or methanol) concentration in small increments (e.g., 1-2%). A lower percentage of organic solvent will increase retention, potentially improving separation.

-

-

Step 2: Control the Ionization State (Adjust pH):

-

Rationale: The carboxylic acid's protonation state dramatically affects its retention in reversed-phase HPLC. At neutral pH, the carboxylate anion is highly polar and will have very little retention.

-

Action: Add a modifier to the aqueous portion of your mobile phase to suppress ionization. A common choice is 0.1% trifluoroacetic acid (TFA) or formic acid to bring the pH well below the pKa of the carboxylic acid (typically pKa ~4-5), ensuring it is in the neutral, more retained form.

-

-

Step 3: Evaluate a Different Stationary Phase:

-

Rationale: A standard C18 column separates primarily based on hydrophobicity. The cis and trans isomers may have very similar hydrophobic profiles. A different stationary phase can introduce alternative separation mechanisms.

-

Action: Consider a phenyl-hexyl column, which provides pi-pi interactions, or an embedded polar group (PEG) column, which offers different hydrogen bonding capabilities. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.[3]

-

-

Step 4: Consider Derivatization:

-

Rationale: If the native acids are inseparable, converting them to esters (e.g., methyl or benzyl esters) can alter their polarity and conformation, often enhancing separability.[4][5] This also improves volatility for subsequent GC analysis if needed.[6]

-

Action: Use a simple esterification protocol (e.g., with methanol and a catalytic amount of acid). The resulting esters will be less polar and may show better separation on a C18 or silica column. See the derivatization diagram in Part 4.

-

Q2: I am observing significant peak tailing for both isomer peaks. What is the cause and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by strong, undesirable interactions with the stationary phase or system components.

-

Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica support of the stationary phase are acidic and can strongly interact with the carboxylic acid analyte, leading to tailing.

-

Solution:

-

Mobile Phase Modifier: Adding an acidic modifier like 0.1% TFA serves a dual purpose: it protonates the analyte and also competes for active silanol sites, minimizing tailing.

-

High-Purity Column: Use a modern, high-purity, end-capped silica column designed for analyzing bases and acids. These columns have a much lower concentration of active silanol groups.

-

-

Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

-

Solution: Dilute your sample and inject a smaller volume. If you are performing preparative chromatography, you may need to accept some peak asymmetry or switch to a larger diameter column.

Q3: My sensitivity is very low using a standard UV detector. How can I improve detection?

Answer: The cyclobutane ring and carboxylic acid group do not have a strong chromophore, leading to poor UV absorbance.

-

Solution 1: Low Wavelength UV:

-

Action: Set your UV detector to a low wavelength, typically between 200-220 nm, where the carboxylic acid group has some absorbance. Be aware that this will also increase baseline noise and sensitivity to mobile phase impurities.

-

-

Solution 2: Derivatization with a UV-Active or Fluorescent Tag:

-

Rationale: This is the most effective solution for poor sensitivity. By reacting the carboxylic acid with a derivatizing agent, you can attach a molecule with a very high extinction coefficient or fluorescence quantum yield.[2][7]

-

Action: Use a reagent like p-bromophenacyl bromide (BPB) to create a strongly UV-absorbing phenacyl ester derivative.[4] For even higher sensitivity, use a fluorescent tagging agent like 9-anthryldiazomethane (ADAM).[7]

-

| Parameter | Recommended Starting Condition | Rationale |

| Column | High-Purity C18, 4.6 x 150 mm, 3.5 µm | Good starting point for reversed-phase separation of small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization of the carboxylic acid to improve retention and peak shape.[2] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |

| Gradient | 10% B to 90% B over 15 minutes | A scouting gradient to determine the elution conditions. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 5 µL | Small volume to prevent column overload. |

| Detection | UV at 210 nm | Low wavelength detection for compounds lacking a strong chromophore. |

Part 3: Troubleshooting Guide: Fractional Crystallization

Fractional crystallization is a powerful, cost-effective technique for large-scale purification that relies on differences in the solubility of the isomers in a specific solvent system.[8] The trans isomer is often more symmetrical and can pack more efficiently into a crystal lattice, typically making it less soluble and higher melting than the cis isomer.[1][9]

Caption: General workflow for fractional crystallization.

Q1: I can't find a solvent that effectively separates the isomers; they either both fully dissolve or both precipitate.

Answer: Finding the right solvent system is the most critical step.[9][10]

-

Solution 1: Use a Binary Solvent System:

-

Rationale: A single solvent may not provide the required selectivity. A mixture of a "good" solvent (in which both isomers are soluble) and an "anti-solvent" (in which both are poorly soluble) allows for fine-tuning of the overall solubility.[9]

-

Action: Dissolve the mixture in a minimal amount of a good solvent (e.g., ethyl acetate, THF). Slowly add a non-polar anti-solvent (e.g., hexanes, heptane) at an elevated temperature until the solution becomes slightly turbid. Add a drop of the good solvent to clarify, then allow it to cool slowly. The less soluble isomer should crystallize out.

-

-

Solution 2: pH-Mediated Precipitation:

-

Rationale: The isomers may have slightly different pKa values or their salts may have very different solubilities.

-

Action: Dissolve the isomer mixture in an aqueous base (e.g., NaOH solution) to form the sodium salts. Then, slowly and carefully add a weak acid (like acetic acid or even by bubbling CO2) to gradually lower the pH. One isomer may precipitate out before the other.[11]

-

Q2: My recovered crystals are not pure; they are contaminated with the other isomer (co-precipitation).

Answer: This happens when the cooling is too fast or the solution is too concentrated, causing the more soluble isomer to crash out of solution along with the target isomer.

-

Solution 1: Slow Down the Cooling Rate:

-

Rationale: Slow cooling allows for the selective formation of the most stable crystals (of the less soluble isomer). Rapid cooling traps impurities.

-

Action: Allow the hot, saturated solution to cool to room temperature on the benchtop over several hours, insulated if necessary. Once at room temperature, transfer it to a refrigerator (4°C), and finally to a freezer if needed. Avoid crash-cooling in an ice bath.

-

-

Solution 2: Recrystallize:

-

Rationale: A single crystallization may not be sufficient to achieve high purity. Each subsequent crystallization will further enrich the desired isomer.

-

Action: Take the impure crystals and repeat the crystallization process. You will lose some yield with each step, but the purity will increase significantly.

-

Q3: The yield of my crystallized product is very low.

Answer: Low yield can result from using too much solvent or stopping the crystallization process too early.

-

Solution 1: Minimize Solvent Volume:

-

Action: When initially dissolving your compound, use the absolute minimum amount of hot solvent required to achieve a clear solution. The more solvent you use, the more of your product will remain in the mother liquor upon cooling.

-

-

Solution 2: Concentrate the Mother Liquor:

-

Action: After filtering off your first crop of crystals, take the filtrate (mother liquor), reduce its volume by evaporation, and cool it again. This will often yield a second, albeit less pure, crop of crystals.

-

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle that allows for the separation of cis and trans isomers?

Answer: Cis and trans isomers are diastereomers, meaning they are non-superimposable, non-mirror image stereoisomers. This difference in 3D arrangement leads to distinct physical properties. The trans isomer is generally more symmetrical than the cis isomer. This higher symmetry allows it to pack more efficiently in a crystal lattice, resulting in a higher melting point and lower solubility.[1] It also often results in a smaller net dipole moment, which affects its interaction with polar solvents and chromatographic stationary phases.[1]

Q2: What derivatization strategies are most effective for these carboxylic acids?

Answer: Derivatization is a powerful tool to enhance separability and detection.[2][4][5][6] The most common strategy for carboxylic acids is esterification.

Caption: Common derivatization reaction for carboxylic acids.

-

For GC Analysis: Convert the acid to a volatile ester, such as a methyl ester (using methanol/HCl or diazomethane) or a trimethylsilyl (TMS) ester (using a silylating agent like BSTFA).[5][6]

-

For HPLC Analysis: Convert the acid to a benzyl ester or a phenacyl ester to introduce a strong UV chromophore, significantly improving detection sensitivity.[4]

Q3: How can I definitively confirm the identity and purity of my separated cis and trans isomers?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[12][13]

-

¹H NMR Spectroscopy: The key is the difference in coupling constants (J-values) between the protons on the cyclobutane ring.[14][15]

-

Rationale: The magnitude of the coupling constant between two adjacent protons (vicinal coupling, ³JHH) is dependent on the dihedral angle between them, as described by the Karplus relationship.[14]

-

Expected Observation: The protons on the cyclobutane ring in the cis isomer will have a different spatial relationship (and thus different dihedral angles) compared to those in the trans isomer. This will result in measurably different coupling constants in their ¹H NMR spectra, allowing for unambiguous assignment.[16] For example, a cis coupling across the ring might be in the range of 6-10 Hz, while a trans coupling could be smaller or larger depending on the specific conformation of the ring.

-

-

Purity Assessment: A clean NMR spectrum, free of signals corresponding to the other isomer, is a strong indicator of high purity. Integration of the unique signals for each isomer in the spectrum of a mixture can be used to accurately determine the isomeric ratio.

References

- Vertex AI Search. (n.d.). Acids: Derivatization for GC Analysis.

- Chemistry LibreTexts. (2023, August 29). Derivatization.

- Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.

- Schoen, B. W., Lira, C. T., & Lee, A. (2014). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. American Chemical Society.

- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.

- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.

- Vedantu. (2024, July 2). How can cis and trans isomers be separated.

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

- RSC Publishing. (2022, June 9). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers.

- Google Patents. (n.d.). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.

- Sulzer. (n.d.). Fractional Crystallization.

- TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?.

- Benchchem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

- Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.

- Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.

- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

- Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties.

Sources

- 1. longdom.org [longdom.org]

- 2. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gcms.cz [gcms.cz]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. rcprocess.se [rcprocess.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]

- 11. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 12. tutorchase.com [tutorchase.com]

- 13. magritek.com [magritek.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

Overcoming steric hindrance in cyclobutane carboxylic acid coupling

Topic: Overcoming Steric Hindrance in Cyclobutane Carboxylic Acid Coupling Ticket ID: #CYC-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Puckered" Barrier

Welcome to the technical support hub for hindered coupling. You are likely here because standard EDC/NHS or HBTU protocols have failed to couple your cyclobutane carboxylic acid (CBCA), specifically 1,1-disubstituted variants.

The Root Cause: Unlike linear alkyl acids, CBCAs possess a unique "puckered" or "butterfly" ring conformation. When a substituent is present at the 1-position (gem-disubstitution), the carbonyl carbon is shielded not just by the bulk of the groups, but by the rigid trajectory of the ring itself. This prevents the nucleophile (amine) from accessing the Bürgi-Dunitz angle required for attack.

This guide treats your synthesis as a troubleshooting ticket. We move from non-invasive modern solutions to aggressive "sledgehammer" protocols.

Diagnostic & Triage: Select Your Protocol

Before proceeding, determine the specific constraints of your substrate using the decision matrix below.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and steric demand.

The Protocols

Protocol A: The Modern Standard (T3P)

Best for: Scale-up, acid-sensitive protecting groups (Boc), and preventing epimerization.

The Science: T3P (Propylphosphonic anhydride) acts as a cyclic coupling reagent.[1][2] It forms a mixed anhydride in situ. Unlike linear mixed anhydrides, the byproduct is water-soluble, and the cyclic structure reduces the conformational freedom of the active ester, driving the reaction forward despite steric bulk.

Step-by-Step:

-

Stoichiometry: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar/semi-polar solvents which tighten the transition state).

-

Base Addition: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).

-

Note: Pyridine is often superior for T3P specifically.

-

-

Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise at 0 °C.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Troubleshooting: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

-

-

Workup: Wash with water, 1M HCl (if product stable), and NaHCO₃. The phosphorus byproducts wash away instantly.